2-Oxosuccinamic acid

Description

Contemporary Research Context and Significance

In the landscape of modern biochemical investigation, 2-Oxosuccinamic acid is primarily significant for its role in the "asparaginase II pathway." This metabolic route provides an alternative to the direct hydrolysis of L-asparagine to L-aspartate and ammonia, a reaction catalyzed by the enzyme asparaginase (B612624). The asparaginase II pathway involves two key enzymatic steps:

Transamination of L-asparagine: The enzyme asparagine-oxo-acid transaminase (EC 2.6.1.14) catalyzes the transfer of the amino group from L-asparagine to a 2-oxo acid, producing 2-oxosuccinamate (B1259050) and a new amino acid. wikipedia.org

Deamidation by ω-amidase: The resulting 2-oxosuccinamate is then hydrolyzed by the enzyme ω-amidase (EC 3.5.1.3), which removes the amide group to yield oxaloacetate and ammonia. uniprot.orgwikipedia.org

This pathway is of considerable interest in the study of cancer metabolism. Since certain cancer cells, particularly in acute lymphoblastic leukemia, have a limited ability to synthesize asparagine, they are dependent on external sources. nih.govnih.gov Therapeutic strategies have long focused on depleting asparagine with the enzyme L-asparaginase. mdpi.comnih.govnih.gov The existence of the asparaginase II pathway, which also processes asparagine, presents a more complex picture of asparagine metabolism in both healthy and cancerous cells, suggesting that targeting this pathway could have therapeutic implications. consensus.app

The enzyme central to the final step of this pathway, ω-amidase, is ubiquitously expressed in nature and is also being investigated for its role as a putative tumor suppressor, known as Nit2. nih.gov Its function is to detoxify potentially harmful intermediates by converting them into useful metabolites like oxaloacetate. uniprot.org

Historical Trajectory of this compound Investigations

The conceptual groundwork for the study of this compound was laid in the mid-20th century with the discovery of transamination reactions involving amino acids. A seminal paper by Meister and Fraser in 1954 described the enzymatic formation of L-asparagine via transamination, hinting at the reversible nature of this process which also leads to the formation of its corresponding α-keto acid. wikipedia.org

However, more direct investigation into this compound emerged later. A notable study in 1977 by Cooper purified and characterized asparagine transaminase from rat liver, identifying α-ketosuccinamate (an alternative name for 2-oxosuccinamate) as a substrate for the enzyme. nih.gov This research provided concrete evidence for the enzymatic production of this keto acid in mammalian tissues.

Earlier, in 1976, research by Quash and colleagues published in The Biochemical Journal explored the metabolic fate of asparagine in virus-transformed baby hamster kidney cells. Their work demonstrated that 2-oxosuccinamate is derived from asparagine in these cells and that it could influence the activity of other enzymes, such as diamine oxidase. This study was pivotal in establishing the existence and potential regulatory role of this compound in a cellular context.

These foundational studies have paved the way for the contemporary understanding of the asparaginase II pathway and the broader metabolic significance of this compound.

Distinctions from Chemically Related Compounds in Biochemical Studies

A precise understanding of this compound necessitates a clear distinction from its structurally and metabolically related compounds: L-asparagine and 2-Oxosuccinic acid (oxaloacetic acid).

This compound vs. L-Asparagine:

The primary difference between these two molecules is the functional group at the alpha-carbon (the carbon atom adjacent to the carboxyl group). L-asparagine is an amino acid, featuring an α-amino group (-NH2). In contrast, this compound is an α-keto acid, possessing an α-keto group (=O) at this position. This structural variance is the basis of their relationship in the transamination reaction, where the amino group of asparagine is swapped for a keto group to form this compound.

This compound vs. 2-Oxosuccinic acid (Oxaloacetic Acid):

The distinction here lies in the terminal functional group of the four-carbon chain. This compound is a monoamide, containing a terminal amide group (-CONH2). 2-Oxosuccinic acid, more commonly known as oxaloacetic acid, is a dicarboxylic acid, with a terminal carboxyl group (-COOH). sigmaaldrich.comglpbio.commedchemexpress.com The enzyme ω-amidase facilitates the conversion of the former to the latter by hydrolyzing the amide bond. wikipedia.org While both are α-keto acids, their metabolic roles are sequential; this compound is a precursor to the crucial citric acid cycle intermediate, oxaloacetate.

The following table summarizes the key properties and enzymatic relationships of these compounds.

| Compound Name | Chemical Formula | Molar Mass | Key Functional Groups | Related Enzyme |

| This compound | C4H5NO4 | 131.09 g/mol | α-keto, Carboxyl, Amide | Asparagine-oxo-acid transaminase, ω-amidase |

| L-Asparagine | C4H8N2O3 | 132.12 g/mol | α-amino, Carboxyl, Amide | Asparagine-oxo-acid transaminase |

| 2-Oxosuccinic acid (Oxaloacetic acid) | C4H4O5 | 132.07 g/mol | α-keto, 2 Carboxyl groups | ω-amidase |

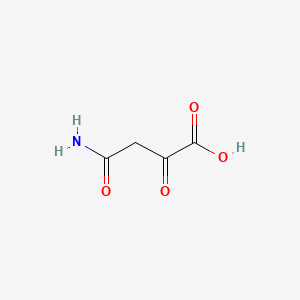

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c5-3(7)1-2(6)4(8)9/h1H2,(H2,5,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGPAWNLFDCRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60954878 | |

| Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33239-40-6 | |

| Record name | 2-Oxosuccinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033239406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Fates of 2 Oxosuccinamic Acid

Intracellular and Extracellular Degradation Pathways

Potential Enzymatic Catabolism and Subsequent Metabolites

The enzymatic degradation of 2-Oxosuccinamic acid involves several key pathways and enzymes. In plants, asparagine transamination, catalyzed by serine:glyoxylate (B1226380) aminotransferase (AsnAT), produces this compound and glycine (B1666218) when glyoxylate acts as the amino acceptor oup.com. This this compound can then be further metabolized. One significant pathway involves the enzyme ω-amidase (EC 3.5.1.3), which hydrolyzes this compound to yield oxaloacetate and ammonium (B1175870) researchgate.netnih.gov. Alternatively, this compound can be reduced to hydroxysuccinamic acid, which is subsequently deamidated to form malate (B86768) researchgate.net.

Research has identified ω-amidase as a critical enzyme in the catabolism of this compound researchgate.net. The catalytic efficiency of recombinant ω-amidase for this compound has been reported to be comparable to that of Arabidopsis AGT1 for its substrates researchgate.net.

The metabolic fate of this compound is closely linked to the metabolism of asparagine. Asparagine transamination is a proposed pathway involved in photorespiration, contributing to the input of external nitrogen into the photorespiratory cycle researchgate.net.

Potential Enzymatic Catabolism of this compound

| Enzyme | Substrate | Product(s) | Pathway/Role |

| AsnAT | Asparagine, Glyoxylate | This compound, Glycine | Asparagine transamination in plants, linked to photorespiration oup.comresearchgate.net |

| ω-Amidase (EC 3.5.1.3) | This compound | Oxaloacetate, Ammonium | Hydrolysis of this compound researchgate.netnih.gov |

| (Unspecified enzyme) | This compound | Hydroxysuccinamic acid, then Malate, Ammonium | Reduction and deamidation pathway researchgate.net |

Integration into Organismal Carbon and Nitrogen Cycling

This compound plays a role in the metabolic pathways that contribute to organismal carbon and nitrogen cycling, primarily through its connection to amino acid metabolism. As a product of asparagine transamination, it is involved in the nitrogen metabolism of plants, particularly in processes like photorespiration oup.comresearchgate.net. Asparagine is a major nitrogen transport and storage compound in plants, and its transamination provides a route for amino group transfer, influencing the internal nitrogen economy oup.comresearchgate.net.

The breakdown of this compound yields intermediates like oxaloacetate and malate, which are central to the tricarboxylic acid (TCA) cycle researchgate.netwikipedia.orggenome.jp. Oxaloacetate, in particular, is a key intermediate in the TCA cycle, gluconeogenesis, and amino acid synthesis, thus integrating nitrogen metabolism-derived products into the carbon backbone of cellular energy and biosynthesis pathways wikipedia.org. The conversion of amino acids and their derivatives into TCA cycle intermediates highlights how nitrogen cycling is intricately linked with carbon metabolism within organisms.

While specific studies detailing the direct flux of this compound through broad environmental carbon or nitrogen cycles are not detailed in the provided results, its position as a metabolite derived from asparagine and leading to TCA cycle intermediates places it within the broader context of nutrient cycling in biological systems. The metabolism of amino acids, in general, is a significant contributor to both carbon and nitrogen cycles within organisms and ecosystems nih.govnih.govnih.govcaister.com.

Enzymology and Molecular Interactions of 2 Oxosuccinamic Acid

Substrate Specificity and Inhibition Profiles in Enzymatic Assays

2-Oxosuccinamic acid primarily interacts with enzymes through inhibitory mechanisms rather than direct substrate utilization, apart from its role in the AsnAT and ω-amidase pathways.

Succinate (B1194679) Dehydrogenase (SDH) / Mitochondrial Complex II: this compound, acting as oxaloacetate, is a known potent inhibitor of succinate dehydrogenase. Effective inhibition has been observed at concentrations as low as 5 µM nih.gov, highlighting its impact on mitochondrial respiration.

Diamine Oxidase (DAO): As noted, DAO activity is subject to inhibition by oxaloacetate (this compound) mdpi.com.

The specific substrate specificity for enzymes that utilize this compound as a substrate, beyond its catabolism by ω-amidase, is not extensively detailed in the provided literature.

Allosteric Regulation and Cofactor Requirements for this compound-Dependent Enzymes

The cofactor requirements for enzymes interacting with this compound are most clearly defined for Asparagine Aminotransferase (AsnAT), which necessitates pyridoxal (B1214274) phosphate (B84403) (PLP) for its transamination activity nih.govwikipedia.orgsmpdb.caebi.ac.uk. PLP is crucial for forming a Schiff base with the amino group of asparagine, facilitating the amino group transfer.

Information regarding the allosteric regulation of enzymes directly involved with this compound is limited within the provided search results. While general principles of enzyme regulation, including allosteric control and cofactor requirements for α-keto acid dehydrogenase complexes (KDHc), are mentioned annualreviews.org, specific allosteric modulators or regulatory mechanisms for enzymes acting on this compound are not elaborated. For instance, while potassium ions (K+) have been implicated in influencing the conformation of some asparaginases oup.com, their specific role in the allosteric regulation of enzymes processing this compound remains unspecified.

Compound List:

this compound

L-Asparagine

Ammonia

Oxaloacetate

L-Aspartate

Pyridoxal Phosphate (PLP)

Putrescine

Succinate

Hydrogen Peroxide

FAD (Flavin Adenine (B156593) Dinucleotide)

α-Keto acid

2-Hydroxysuccinamic acid

2-Oxoglutaramate

2-Oxoglutarate

L-Glutamine

L-Alanine

Serine

Homoserine

4-Hydroxypyruvate

4-Hydroxy-2-oxobutyrate

L-Lysine

Malonamic acid

3-Aminopropionamide

2-Oxoisohexanoate

L-Leucine

L-Methionine

L-Phenylalanine

L-Tryptophan

L-Histidine

L-Arginine

L-Glutamate

L-Citrulline

DL-Malate

Nicotinamide adenine dinucleotide (NAD+)

Nicotinamide adenine dinucleotide phosphate (NADP+)

Biotin

Cyanoalanine

2-aminoethylphosphonate

Pipecolic acid

2,3-Dehydropipecolic acid

K-ketomethiobutyrate (KMTB)

Methylthioadenosine

Adenine

D-alanine

D-amino acid

D-3-amino-isobutanoate

Advanced Analytical Methodologies for 2 Oxosuccinamic Acid Research

Chromatographic-Mass Spectrometric Approaches for Detection and Quantification

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of small molecules like 2-oxosuccinamic acid from biological matrices. nih.govresearchgate.net This combination provides the high sensitivity and specificity needed for both identification and quantification.

High-resolution liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for metabolomics and the targeted analysis of specific compounds. researchgate.net The use of Ultra-High Performance Liquid Chromatography (UHPLC) allows for robust and rapid separation of complex mixtures, while High-Resolution Mass Spectrometry (HRMS) provides exceptional accuracy and sensitivity for compound identification. nih.gov

For a polar molecule like this compound, hydrophilic interaction liquid chromatography (HILIC) is often a suitable separation strategy, enhancing retention compared to traditional reversed-phase columns. The LC system is coupled to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, which can measure mass-to-charge ratios with high precision, allowing for confident identification based on accurate mass. researchgate.net Quantification is typically achieved using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which offers excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition. mdpi.comnih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Chromatography Column | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Mobile Phase A | Aqueous solution with a buffer, e.g., 10 mM Ammonium (B1175870) Formate in water, pH ~3 |

| Mobile Phase B | Acetonitrile with a small percentage of acid, e.g., 0.1% Formic Acid |

| Ionization Mode | Negative Ion Electrospray Ionization (ESI-) |

| MS/MS Transition | Specific precursor ion (e.g., [M-H]⁻) to product ion transition for quantification |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap) |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolite profiling. nih.gov However, due to the low volatility and polar nature of this compound, derivatization is a mandatory step prior to analysis. sigmaaldrich.com This chemical modification process converts the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. youtube.com

A common and effective method for keto acids involves a two-step derivatization process:

Methoximation: The first step protects the keto group from undergoing tautomerization, which would otherwise lead to multiple derivative peaks and complicate analysis. youtube.com This is achieved by reacting the sample with methoxyamine hydrochloride (MeOx), which converts the ketone into a stable oxime. youtube.com

Silylation: Following methoximation, the active hydrogens on carboxyl and amine groups are replaced with a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. youtube.com This step dramatically increases the volatility of the compound. youtube.com

The resulting derivative can be readily separated and detected by GC-MS, providing characteristic fragmentation patterns that aid in identification.

Table 2: Standard GC-MS Derivatization Protocol for Keto Acids

| Step | Reagent | Purpose |

|---|---|---|

| 1. Methoximation | Methoxyamine hydrochloride (MeOx) in pyridine | Protects the keto functional group and prevents tautomerization. youtube.com |

| 2. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens to increase volatility and thermal stability. sigmaaldrich.comyoutube.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Biological Samples

While MS techniques are excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the unambiguous structural elucidation of molecules within a biological sample. researchgate.netresearchgate.net NMR provides detailed information at the atomic level, making it a powerful tool for confirming the identity of this compound, especially when novel metabolic pathways are being investigated. researchgate.net

Several NMR experiments are employed for structural confirmation:

1D ¹H NMR: Provides initial information on the types and number of protons in the molecule.

2D Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to piece together fragments of the molecule's carbon skeleton. nih.gov

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to the carbons they are attached to, providing a map of C-H bonds. nih.gov

By combining these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR signals for this compound can be achieved, confirming its structure even in a complex mixture. nih.gov

Isotope Tracing Techniques for Metabolic Flux Analysis

To understand the dynamics of asparagine metabolism and the role of this compound, it is essential to measure the rate of its synthesis and consumption—a concept known as metabolic flux. creative-proteomics.comsemanticscholar.org Isotope tracing, or metabolic flux analysis (MFA), is a powerful technique used to track the movement of atoms through metabolic pathways. ox.ac.uknih.gov

In a typical experiment, a stable isotope-labeled substrate, such as uniformly ¹³C-labeled glucose ([U-¹³C]glucose) or ¹³C,¹⁵N-labeled asparagine, is introduced to cells or an organism. nih.govnih.gov As these labeled precursors are metabolized, the isotopes are incorporated into downstream metabolites, including this compound. The pattern and extent of isotope labeling in the target molecule are then measured using mass spectrometry or NMR. ox.ac.uk This data provides quantitative insights into the activity of the metabolic pathways involved in its production and consumption, revealing how these pathways are regulated under different physiological or pathological conditions. creative-proteomics.comnih.gov

Challenges in Isolating and Preserving this compound from Complex Biological Matrices

The accurate analysis of this compound is complicated by several factors related to its isolation and preservation from complex biological samples like plasma, tissues, or cell extracts.

Key challenges include:

Low Endogenous Concentrations: Like many metabolic intermediates, this compound is often present at very low levels, requiring highly sensitive analytical methods for detection and quantification. mdpi.com

Chemical Instability: As an α-keto acid, this compound can be unstable and prone to degradation or conversion, particularly during sample extraction and processing. This necessitates rapid sample quenching and carefully controlled conditions to maintain its integrity.

Matrix Effects: Biological samples contain a vast number of other molecules (salts, lipids, proteins) that can interfere with the analysis. nih.gov In LC-MS, these co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Effective sample cleanup, such as protein precipitation followed by solid-phase extraction (SPE), is often required to minimize these matrix effects. mdpi.com

Extraction Efficiency: The polar nature of this compound requires specific extraction protocols to efficiently isolate it from the biological matrix while removing interfering substances. The choice of extraction solvent and procedure must be carefully optimized to ensure high recovery.

To overcome these challenges, robust and validated protocols are essential. This includes the use of internal standards, preferably stable isotope-labeled versions of this compound, which can correct for analyte loss during sample preparation and for variations in instrument response.

Biological Roles and Physiological Context of 2 Oxosuccinamic Acid

Involvement in Plant Physiology and Defense Mechanisms

Role in Photorespiration in Green Leaves

Photorespiration, also known as the C2 cycle, is a metabolic pathway in plants that begins when the enzyme RuBisCO acts on oxygen instead of carbon dioxide. wikipedia.org This process is considered wasteful as it reduces the efficiency of photosynthesis by releasing previously fixed carbon as CO2 and consuming ATP and NADPH. wikipedia.orgbyjus.com The pathway involves a series of enzymatic reactions that occur across the chloroplasts, peroxisomes, and mitochondria. byjus.com

The initial reaction of photorespiration produces one molecule of 3-phosphoglycerate (B1209933) (PGA) and one molecule of 2-phosphoglycolate (B1263510) (2-PG). nih.gov 2-PG is a toxic compound that inhibits several enzymes in the Calvin cycle. nih.govnih.gov To detoxify this compound, it is converted to glycolate (B3277807), which is then transported to the peroxisome. globalscienceresearchjournals.org In the peroxisome, glycolate is oxidized to glyoxylate (B1226380). byjus.com

One of the proposed metabolic fates of glyoxylate involves the action of asparagine aminotransferase, which transfers the amino group from asparagine to glyoxylate. This reaction yields glycine (B1666218) and 2-oxosuccinamic acid . oup.com While glycine continues through the photorespiratory pathway to be converted into serine in the mitochondria, the precise and complete metabolic role of this compound within the context of photorespiration is an area of ongoing research. oup.comannualreviews.org

The photorespiration process is summarized in the table below:

| Organelle | Key Reactions | Metabolites |

|---|---|---|

| Chloroplast | Oxygenation of RuBP by RuBisCO, Dephosphorylation of 2-phosphoglycolate | 2-phosphoglycolate, Glycolate, 3-phosphoglycerate |

| Peroxisome | Oxidation of glycolate, Transamination of glyoxylate | Glyoxylate, Glycine, This compound |

| Mitochondria | Conversion of glycine to serine | Serine, CO₂, NH₃ |

Contribution to Host-Pathogen Interactions (e.g., Red Seaweed-Endophyte Systems)

In the marine environment, the interactions between organisms are often mediated by chemical cues. A notable example is the relationship between the red seaweed Chondrus crispus and its endophytic green alga, Acrochaete operculata. oup.com Research has shown that this compound plays a role in the defense mechanism of the host seaweed against the pathogenic endophyte. oup.comoup.com

The gametophyte stage of C. crispus is more resistant to infection by A. operculata than the tetrasporophyte stage. oup.com This resistance is linked to the chemical composition of the host's cell wall, specifically the presence of kappa-carrageenan oligosaccharides. These oligosaccharides stimulate the endophyte to secrete L-asparagine. oup.com

In response to the secreted L-asparagine, the host seaweed, C. crispus, initiates a defensive oxidative burst. oup.comoup.com An apoplastic L-amino acid oxidase enzyme in the seaweed utilizes L-asparagine as a substrate to produce hydrogen peroxide (H₂O₂), ammonia, and This compound . oup.comoup.com The reaction is as follows:

L-asparagine + O₂ + H₂O → This compound + NH₃ + H₂O₂ oup.com

The produced hydrogen peroxide acts as a direct antimicrobial agent, as A. operculata is more sensitive to H₂O₂ than the host tissue. oup.com The presence of L-asparagine has been shown to significantly reduce the settlement of A. operculata zoospores on the surface of C. crispus, a protective effect that can be negated by the addition of catalase, an enzyme that degrades H₂O₂. oup.com This indicates that the generation of H₂O₂ is a key component of the defense mechanism. The accumulation of this compound is a direct consequence of this defensive enzymatic activity. oup.com

Occurrence and Function in Microbial Metabolism

This compound, also known as oxaloacetic acid in its deaminated form, is a key intermediate in several central metabolic pathways in microorganisms. medchemexpress.commedchemexpress.commedchemexpress.cnwikipedia.orgselleckchem.com Its involvement is crucial for the generation of energy and the biosynthesis of essential molecules.

In many bacteria, this compound is a component of the citric acid cycle (TCA cycle) . wikipedia.orgumaryland.edu The TCA cycle is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Oxaloacetate, a related compound, condenses with acetyl-CoA to form citrate, initiating the cycle. selleckchem.com

Furthermore, this compound is integral to gluconeogenesis , the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. medchemexpress.commedchemexpress.cn This is particularly important for microbes when glucose levels are low.

The glyoxylate cycle , a variation of the TCA cycle, is another pathway where this compound is found, particularly in bacteria and plants. wikipedia.org This cycle allows organisms to utilize fatty acids as a source of carbon for growth. wikipedia.org

Lactic acid bacteria, which are widely used in the food industry, can metabolize amino acids through deamination, producing various α-carboxylic acids, which can include intermediates related to this compound. frontiersin.org

Identification of this compound as a Metabolite in Diverse Organisms

Metabolomic studies have identified this compound as a metabolite in a wide range of organisms, highlighting its fundamental role in biology. The Metabolomics Workbench, a public data repository, has cataloged the presence of this compound in various species and under different biological contexts. metabolomicsworkbench.org

| Study ID | Organism | Source/Tissue | Research Focus |

|---|---|---|---|

| ST003036 | Pseudomonas aeruginosa | Bacterial cells | Antibiotic resistance |

| ST002775 | Zebrafish | Eye tissue | Retina regeneration |

| ST002094 | Human | Feces | Irritable bowel syndrome and gut microbiota |

| ST002066 | Mouse | Lung | Cancer metabolism |

| ST001788 | Human | Macrophages | Macrophage metabolism |

| ST000539 | Human | Cells | Erythrocyte and reticulocyte metabolism |

| ST000403 | Human | Cells | Erythrocyte and reticulocyte metabolism |

The detection of this compound in such a diverse set of organisms and conditions—from bacteria to humans, and in contexts ranging from antibiotic resistance to eye disease—underscores its universal importance as a metabolic intermediate. metabolomicsworkbench.org For instance, its presence in human fecal samples points to its role in the metabolic interplay between the host and the gut microbiota. metabolomicsworkbench.org

Exploration of Cellular Signaling or Regulatory Functions

While the primary role of this compound is recognized within central metabolism, emerging research suggests potential involvement in cellular signaling and regulatory processes. Metabolites are increasingly understood not just as passive intermediates in metabolic pathways but also as active signaling molecules that can influence cellular function.

In the context of host-pathogen interactions, the production of this compound is part of a defensive signaling cascade in the red seaweed Chondrus crispus. oup.comoup.com The enzymatic reaction that produces it is triggered by a signal from the pathogen (secretion of L-asparagine), and the products of this reaction, including hydrogen peroxide, are key components of the host's defense signaling. oup.com

In other systems, research has shown that metabolites derived from asparagine, such as 2-oxosuccinamate (B1259050), can modulate the activity of enzymes like diamine oxidase. researchgate.net This suggests a potential regulatory role for this compound in controlling the levels of polyamines, which are crucial for cell growth and proliferation. researchgate.net

The broader field of cellular signaling acknowledges that many small molecules, including metabolic intermediates, can act as signaling cues. nih.govnih.gov While direct evidence for this compound as a widespread signaling molecule is still developing, its position at the crossroads of several major metabolic pathways makes it a plausible candidate for a regulatory role, sensing and responding to the metabolic state of the cell.

Synthetic Chemistry and Derivatization for Research Applications

Chemical Synthesis Routes for 2-Oxosuccinamic Acid and its Analogs

The synthesis of 2-oxoacids, such as this compound, is a critical process for obtaining compounds used in various research applications. A common and effective method for preparing 2-oxoacids involves the oxidation of the corresponding 2-hydroxy acids. tandfonline.comresearchgate.net This transformation can be achieved using various oxidizing agents. For instance, chromium trioxide (CrO₃) in an acetic acid solution has been successfully used for the large-scale preparation of ethyl esters of lower aliphatic 2-oxoacids from their 2-hydroxy acid ethyl ester precursors. tandfonline.com The resulting esters can then be hydrolyzed to yield the final 2-oxoacid. tandfonline.com Another method involves the use of the Dess-Martin periodinane reagent in a dry solvent like dichloromethane (B109758) (CH₂Cl₂) to oxidize 2-hydroxy methyl esters to the corresponding 2-oxoesters. researchgate.net

While a specific, detailed synthesis route for this compound is not extensively documented in readily available literature, a plausible pathway can be inferred from these general methods. The synthesis would likely start from a suitable precursor, such as a protected form of 2-hydroxy-3-carbamoylpropanoic acid, which would then be oxidized to introduce the ketone functional group at the C2 position.

The synthesis of analogs of 2-oxoacids is also of significant interest for research, particularly in medicinal chemistry and enzymology. For example, various lipophilic 2-oxoamides containing sulfonamide analogs of gamma-amino acids have been synthesized to evaluate their inhibitory activity against phospholipase A2 enzymes. nih.gov Another approach involves the Claisen condensation reaction, which has been used to synthesize compounds like diethyl 2-cyano-3-oxosuccinate, a related 2-oxosuccinate derivative. mdpi.com Furthermore, enzymatic methods, such as tandem aldol (B89426) addition-transamination reactions, have been developed to produce chiral 4-hydroxy-2-oxo acids, which are valuable intermediates for synthesizing more complex molecules. acs.org

| Method | Description | Starting Material Example | Product Example | Key Reagents/Conditions | Reference |

| Oxidation of Hydroxy Esters | Oxidation of a 2-hydroxy acid ester followed by hydrolysis. | 2-Hydroxyacid ethyl esters | 2-Oxoacids | Chromium trioxide (CrO₃) in acetic acid, then hydrolysis. | tandfonline.com |

| Dess-Martin Oxidation | Oxidation of a 2-hydroxy methyl ester to a 2-oxoester. | 2-Hydroxy methyl esters | 2-Oxoesters | Dess-Martin periodinane reagent in dry CH₂Cl₂. | researchgate.net |

| Analog Synthesis | Synthesis of 2-oxoamides with sulfonamide groups. | Sulfonamide analogs of gamma-amino acids | Lipophilic 2-oxoamides | Standard peptide coupling and synthetic organic chemistry methods. | nih.gov |

| Enzymatic Tandem Reaction | Enantioselective aldol addition followed by transamination. | Pyruvate (B1213749) and various aldehydes | Chiral γ-hydroxy-α-amino acids | Trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), Transaminases. | acs.org |

Preparation of Isotope-Labeled this compound for Tracer Studies

Isotope labeling is an indispensable technique in metabolomics and fluxomics, allowing researchers to trace the metabolic fate of compounds in biological systems. tandfonline.comresearchgate.netmdpi.com By replacing atoms with their heavier, non-radioactive stable isotopes (such as ¹³C, ¹⁵N, or ²H), scientists can track the movement and transformation of molecules through complex metabolic networks. researchgate.net This approach is crucial for understanding pathway dynamics, identifying novel metabolites, and quantifying metabolic fluxes. tandfonline.comnih.gov

The preparation of isotope-labeled this compound is essential for studying its role in pathways like amino acid metabolism. While direct synthesis protocols are not abundant, the strategy generally involves using a labeled precursor that can be chemically or enzymatically converted to the target molecule. A highly relevant and commercially available precursor is ¹³C-labeled oxaloacetic acid (2-oxosuccinic acid). acs.org For example, oxaloacetic acid fully labeled with carbon-13 (Oxaloacetic acid-¹³C₄) is available and serves as a key intermediate in the citric acid cycle and amino acid synthesis.

This labeled precursor could potentially be converted to ¹³C-labeled this compound through a targeted amidation reaction. Enzymatic synthesis is another powerful method. For instance, L-(4-¹³C)aspartic acid has been synthesized enzymatically from labeled oxaloacetic acid. fao.org A similar biocatalytic approach could conceivably be developed to produce labeled this compound. These labeled compounds, once introduced into a biological system (such as cell cultures or in vivo models), can be monitored using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to elucidate the metabolic pathways they participate in. nih.govspringernature.com

| Isotope | Typical Use in Metabolic Studies | Example Labeled Precursor | Potential Labeled Product | Analytical Technique | Reference |

| Carbon-13 (¹³C) | Tracing carbon backbone transformations in central carbon metabolism. | [U-¹³C]Glucose, Oxaloacetic acid-¹³C₄ | ¹³C-labeled this compound | Mass Spectrometry (MS), NMR Spectroscopy | nih.govacs.orgspringernature.com |

| Nitrogen-15 (¹⁵N) | Studying nitrogen metabolism and amino acid synthesis. | ¹⁵N-labeled Glutamine, ¹⁵N-labeled Aspartate | ¹⁵N-labeled this compound | Mass Spectrometry (MS), NMR Spectroscopy | researchgate.net |

| Deuterium (²H) | Investigating specific enzymatic reactions and metabolic pathways. | ²H-labeled water, ²H-labeled nutrients | ²H-labeled this compound | Mass Spectrometry (MS), NMR Spectroscopy | mdpi.com |

Synthesis of Structural Analogs for Enzyme Mechanism Elucidation

The synthesis of structural analogs of enzyme substrates, products, or intermediates is a cornerstone of chemical biology and medicinal chemistry. These analogs are designed to probe the active site of an enzyme, elucidate its catalytic mechanism, or act as inhibitors. nih.govnih.gov By systematically modifying the structure of a natural ligand, researchers can identify the key functional groups responsible for binding and catalysis.

For this compound, which is an intermediate in amino acid metabolism, structural analogs can be powerful tools for studying the enzymes that process it, such as aspartate aminotransferase. researchgate.net Although the origin of this compound is not fully established, it is known to be a substrate in a transamination reaction to form asparagine.

The design and synthesis of structural analogs of this compound could involve several strategies:

Modification of the Carboxylate Group: Replacing the carboxylic acid with a bioisosteric group, such as a phosphonate (B1237965), sulfonate, or tetrazole, can probe the interactions within the enzyme's active site. For example, aspartyl β-difluorophosphonate (β-AFP) was synthesized as a stable analog of the high-energy substrate β-aspartyl phosphate (B84403) to study L-aspartate-β-semialdehyde dehydrogenase (ASADH). nih.gov

Modification of the Amide Group: The primary amide could be replaced with a secondary or tertiary amide, an ester, or a hydroxamic acid to understand the role of this group in substrate recognition and binding.

Alteration of the Carbonyl Group: The ketone at the C2 position is a key feature. It could be reduced to a hydroxyl group to mimic a reaction intermediate or replaced with a more stable functional group to act as an inhibitor.

Modification of the Carbon Skeleton: The four-carbon chain could be shortened or lengthened to test the spatial constraints of the enzyme's active site.

The synthesis of these analogs would employ modern organic chemistry techniques. For example, studies on aspartate transcarbamoylase have utilized analogs like N-phosphonacetyl-L-aspartate (PALA) to trap the enzyme in specific conformational states, providing detailed molecular insights into its allosteric regulation. nih.govebi.ac.ukmdpi.com Similarly, synthesizing and testing analogs of this compound could reveal crucial details about the enzymes involved in its metabolic pathways.

| Analog Type | Structural Modification | Research Purpose | Example from Related Systems | Reference |

| Carboxylate Bioisostere | Replace -COOH with a phosphonate (-PO₃H₂) or sulfonate (-SO₃H). | Investigate binding interactions and mimic high-energy intermediates. | Aspartyl β-difluorophosphonate (β-AFP) for ASADH. | nih.gov |

| Bisubstrate Analog | Covalently link features of two substrates. | Inhibit the enzyme by occupying multiple binding sites simultaneously. | N-phosphonacetyl-L-aspartate (PALA) for ATCase. | nih.govebi.ac.uk |

| Amide-Modified Analog | Convert primary amide to secondary/tertiary amide or ester. | Determine the role of the amide group in hydrogen bonding and recognition. | Synthesis of N-substituted oxamic acids. | N/A |

| Reduced Ketone Analog | Reduce C=O at C2 to a hydroxyl group (-OH). | Mimic a tetrahedral reaction intermediate. | Hydroxy-acid analogs of keto-acid substrates. | nih.gov |

Development of Inhibitors or Activators Targeting this compound Pathways

Targeting metabolic pathways with small molecule inhibitors or activators is a major strategy in drug discovery, particularly in oncology and for treating metabolic disorders. longdom.orgnih.gov The development of such molecules relies on a deep understanding of the target enzyme's structure, mechanism, and role within the broader metabolic network. numberanalytics.com

The primary known metabolic reaction involving this compound is its transamination to asparagine, a reaction catalyzed by an aminotransferase. Therefore, the enzymes in the asparagine synthesis pathway are logical targets for the development of inhibitors. Inhibiting asparagine synthesis has been a therapeutic strategy, most notably in the treatment of acute lymphoblastic leukemia with the enzyme L-asparaginase. nih.gov

Strategies for developing inhibitors for enzymes in the this compound pathway include:

Rational Design of Substrate Analogs: Based on the structure of this compound or other substrates like aspartate, competitive inhibitors can be designed to bind to the enzyme's active site but not undergo the catalytic reaction. scbt.com For example, L-hydrazinosuccinate is a potent, slow-binding inhibitor of aspartate aminotransferase. diva-portal.orgnih.gov Aminooxyacetic acid is another known, albeit less selective, inhibitor of aminotransferases. diva-portal.orgportlandpress.com

High-Throughput Screening (HTS): Large libraries of chemical compounds can be screened for their ability to inhibit the target enzyme's activity. Hits from these screens serve as starting points for medicinal chemistry optimization.

Fragment-Based Drug Discovery: Small molecular fragments are screened for weak binding to the enzyme. Hits are then grown or linked together to create more potent inhibitors. This approach was used to identify selective inhibitors for ASADH enzymes. nih.gov

Allosteric Inhibition: Instead of targeting the active site, molecules can be designed to bind to a different (allosteric) site on the enzyme, inducing a conformational change that reduces its activity. wikipedia.org This is a common mechanism of feedback inhibition in metabolic pathways. wikipedia.org

The development process involves iterative cycles of design, synthesis, and biological testing (structure-activity relationship studies) to improve potency, selectivity, and drug-like properties. Modern techniques like CRISPR-Cas9 for gene editing and RNA interference (RNAi) can also be used to validate the enzyme as a target before committing to extensive chemical inhibitor development. numberanalytics.com

| Inhibitor Strategy | Mechanism of Action | Example Inhibitor (Target Enzyme) | Key Features | Reference |

| Competitive Inhibition | Inhibitor binds to the active site, competing with the natural substrate. | L-Hydrazinosuccinate (Aspartate Aminotransferase) | Structurally similar to the substrate (aspartate). | diva-portal.orgnih.gov |

| Irreversible Inhibition | Inhibitor forms a covalent bond with the enzyme, permanently inactivating it. | Acivicin (Asparagine Synthetase) | Contains a reactive group that forms a covalent adduct in the active site. | scbt.com |

| Allosteric Inhibition | Inhibitor binds to a site other than the active site, causing a conformational change that reduces enzyme activity. | ATP (Phosphofructokinase-1) | Often a downstream product of the pathway, providing feedback regulation. | wikipedia.org |

| Indirect Inhibition | Inhibitor targets a related pathway, reducing the availability of a necessary substrate or cofactor. | Methotrexate (Dihydrofolate Reductase) | Indirectly inhibits asparagine synthesis by disrupting folate metabolism. | scbt.com |

Future Directions and Emerging Avenues in 2 Oxosuccinamic Acid Research

Unraveling the Comprehensive Metabolic Network of 2-Oxosuccinamic Acid

While this compound is recognized as a metabolic intermediate within pathways such as the citric acid cycle, gluconeogenesis, and amino acid synthesis medchemexpress.cnmedchemexpress.com, its complete metabolic network remains to be fully elucidated. Future research endeavors will concentrate on mapping its entire metabolic landscape, identifying all associated precursor and downstream metabolites, and characterizing the specific enzymes responsible for these transformations. This includes investigating its involvement in less-understood cellular processes and its intricate interactions within broader metabolic cross-talk. A thorough understanding of these connections is paramount for accurately defining its physiological functions and identifying its potential dysregulation in various biological states. The systematic mapping of metabolic pathways, as exemplified by studies on other biological systems mdpi.complos.org, is essential for a comprehensive systems-level understanding of cellular biochemistry.

Application of Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of multi-omics approaches, encompassing metabolomics and proteomics, offers powerful methodologies for dissecting the complex metabolic roles of this compound nih.govnih.govmetwarebio.comfrontiersin.orgmdpi.com. Metabolomics provides a quantitative overview of all metabolites present in a biological system, enabling the detection of alterations in this compound levels under varying conditions and its correlation with other metabolic intermediates. Proteomics, on the other hand, facilitates the identification of proteins, specifically enzymes, involved in its metabolism, thereby revealing regulatory mechanisms and pathway dynamics. By synergistically combining these datasets, researchers can construct a more holistic and precise metabolic map, identify novel biomarkers, and gain profound insights into cellular responses involving this compound. The synergistic integration of genomics, transcriptomics, proteomics, and metabolomics is increasingly employed to unravel complex biological processes and disease mechanisms nih.govnih.govmetwarebio.com.

Table 1: Potential Omics Data Integration for this compound Research

| Omics Layer | Focus | Potential Insights |

| Genomics | Genetic blueprint, genes encoding metabolic enzymes | Identification of genes potentially involved in this compound synthesis or degradation pathways. |

| Transcriptomics | Gene expression levels (RNA) | Understanding which genes related to this compound metabolism are actively transcribed under specific physiological or experimental conditions. |

| Proteomics | Protein abundance and modifications (enzymes, transporters) | Identifying key enzymes and regulatory proteins in this compound metabolic pathways; understanding post-translational modifications that affect enzyme activity. |

| Metabolomics | Identification and quantification of metabolites | Mapping the presence and levels of this compound and its related compounds; identifying metabolic fluxes and shifts in response to stimuli. |

| Metagenomics | Genetic material from microbial communities | Investigating the role of microbial metabolism in the production or consumption of this compound within complex environmental matrices. |

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational approaches, including computational chemistry and molecular dynamics (MD) simulations, are indispensable tools for predicting the behavior, properties, and interactions of this compound at the molecular level mdpi.comnih.govuams.edumdpi.com. These methods are instrumental in elucidating its three-dimensional structure, conformational flexibility, and its precise interactions with enzymes and other biomolecules. MD simulations offer dynamic insights into these molecular interactions, aiding in the understanding of reaction mechanisms, binding affinities, and the influence of environmental factors. Such in-silico investigations are crucial for guiding experimental design and generating hypotheses, particularly in the context of understanding enzyme kinetics and molecular recognition processes. Furthermore, computational modeling of metabolic networks can predict flux distributions and identify critical bottlenecks or regulatory points within these pathways mdpi.complos.org.

Development of Novel Biotechnological Applications Based on this compound Metabolism

The unique metabolic positioning of this compound suggests significant potential for novel biotechnological applications frontiersin.orgnih.govresearchgate.netmdpi.com. Future research directions will likely focus on leveraging its metabolic pathways for the biosynthesis of valuable compounds, developing sensitive biosensors for its detection, or employing engineered microorganisms for its production or conversion. For instance, a deeper understanding of its role in carbon flux could pave the way for metabolic engineering strategies aimed at enhancing the production of biofuels or fine chemicals. Investigating its interactions within microbial communities might also reveal opportunities for bioremediation processes or the development of novel biocatalysts. The broader field of white biotechnology actively seeks to utilize microbial metabolism for sustainable chemical synthesis, recognizing compounds like 2-oxocarboxylic acids as valuable building blocks researchgate.net.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.